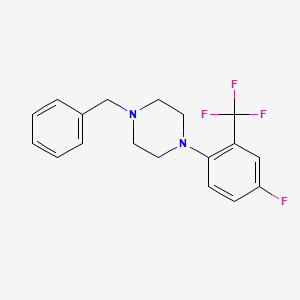

![molecular formula C10H11BN2O2 B1444035 [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid CAS No. 1487353-57-0](/img/structure/B1444035.png)

[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid

Übersicht

Beschreibung

“[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is a type of carboxylic acid derivative that is used as an organic intermediate . It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Synthesis Analysis

The synthesis of “[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid” can be achieved by using 1-methyl-4-bromopyrazole as a raw material and reacting it with triisopropyl borate . In another synthesis method, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is reacted with NaH followed by methyl iodide .

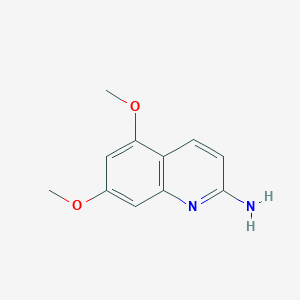

Molecular Structure Analysis

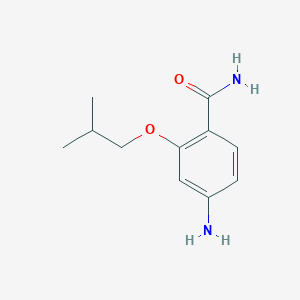

The molecular structure of “[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The structure also includes a boronic acid group attached to the phenyl ring .

Chemical Reactions Analysis

“[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is used in several reactions as a reagent. It is involved in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Physical And Chemical Properties Analysis

“[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Couplings

[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool in organic chemistry, allowing for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. It is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Ruthenium-Catalyzed Asymmetric Hydrogenation

This compound also finds application in ruthenium-catalyzed asymmetric hydrogenation . Asymmetric hydrogenation is crucial for producing chiral molecules with high enantiomeric excess. These chiral molecules are important in the synthesis of biologically active compounds, especially in the pharmaceutical industry where the chirality of a molecule can significantly affect its therapeutic efficacy.

Inhibitors Synthesis

The boronic acid derivative is used as a reagent for preparing various inhibitors, such as VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosothiol reductase, CDC7, and Acetyl-CoA carboxylase inhibitors . These inhibitors have significant therapeutic potential in treating a variety of diseases, including cancer, inflammatory disorders, and metabolic diseases.

Antileishmanial and Antimalarial Agents

Recent studies have shown that pyrazole derivatives exhibit potent antileishmanial and antimalarial activities . The compound can be used to synthesize hydrazine-coupled pyrazoles, which have been evaluated for their in vitro antileishmanial and in vivo antimalarial activities, showing promising results against Leishmania aethiopica and Plasmodium berghei.

γ-Secretase Modulators

The boronic acid is involved in the preparation of aminothiazoles as γ-secretase modulators . γ-Secretase modulators are of interest in Alzheimer’s disease research as they can potentially alter the production of amyloid-beta peptides, which are implicated in the disease’s pathology.

JAK2 Inhibitors for Myeloproliferative Disorders

It serves as a reagent in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for the therapy of myeloproliferative disorders . JAK2 inhibitors are a class of medication that can interfere with the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative disorders.

TGF-β1 and Active A Signaling Inhibitors

Additionally, the compound is used in the creation of pyridine derivatives as TGF-β1 and active A signaling inhibitors . These inhibitors have potential applications in treating fibrosis and cancer, as TGF-β plays a significant role in the progression of these diseases.

c-Met Kinase Inhibitors for Cancer Treatment

Lastly, [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is utilized in the synthesis of MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer . c-Met kinase is a receptor tyrosine kinase that has been implicated in the development and progression of various cancers.

Safety and Hazards

“[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302 + P352) .

Zukünftige Richtungen

The future directions for “[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid” could involve further exploration of its potential therapeutic applications, given its involvement in the synthesis of various compounds with potential therapeutic effects . Additionally, more research could be conducted to fully understand its mechanism of action and to explore other possible reactions it could be involved in.

Eigenschaften

IUPAC Name |

[4-(2-methylpyrazol-3-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-13-10(6-7-12-13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHZJQOHWGFTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=NN2C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Bromo-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B1443958.png)

amino}cyclobutane-1-carboxylic acid](/img/structure/B1443970.png)